An In-Depth Technical Guide to 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline
An In-Depth Technical Guide to 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Compound Profile
4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is a substituted aromatic amine characterized by a multifaceted substitution pattern on the aniline core. The presence of a bromine atom, a methoxy group, a nitro group, and an N-cyclohexyl substituent imparts a unique combination of electronic and steric properties. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the basicity of the aniline nitrogen. The lipophilic cyclohexyl group is expected to enhance the compound's solubility in nonpolar environments and can play a crucial role in its interaction with biological targets. The strategic placement of the bromo and methoxy groups further modulates the electronic landscape of the molecule, making it an intriguing candidate for various applications, particularly in the realm of drug discovery where such substituted anilines are common scaffolds.
Proposed Synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline
The synthesis of the title compound can be logically approached via a two-step process, commencing with a suitable precursor, 4-bromo-5-methoxy-2-nitroaniline, followed by N-alkylation with a cyclohexyl moiety.
Synthetic Workflow
The proposed synthetic pathway is illustrated below:
Caption: Proposed two-step synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline.
Experimental Protocol: N-Alkylation of 4-bromo-5-methoxy-2-nitroaniline
This protocol details the N-alkylation of the precursor to yield the target compound. The reduced nucleophilicity of the aniline nitrogen, due to the ortho-nitro group, necessitates the use of a polar aprotic solvent and an appropriate base to facilitate the reaction.
Materials:
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4-bromo-5-methoxy-2-nitroaniline (1.0 eq)
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Cyclohexyl bromide (1.2 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a stirred suspension of anhydrous potassium carbonate in anhydrous DMF, add 4-bromo-5-methoxy-2-nitroaniline at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Add cyclohexyl bromide dropwise to the reaction mixture.
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Heat the mixture to 80-90 °C and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into cold water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline, extrapolated from data for structurally related compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₇BrN₂O₃ |
| Molecular Weight | 345.2 g/mol |
| Appearance | Expected to be a yellow to orange crystalline solid |
| Melting Point | Predicted to be in the range of 100-150 °C |
| Boiling Point | Likely to decompose before boiling |
| Solubility | Insoluble in water; soluble in organic solvents |
| pKa (of the amine) | Estimated to be low due to the nitro group |
Potential Applications in Drug Discovery
Substituted nitroanilines are a class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1] The unique combination of functional groups in 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline suggests several potential therapeutic applications.
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Antineoplastic Agents: Many nitroaromatic compounds exhibit anticancer properties.[2] They can be designed as hypoxia-activated prodrugs or as inhibitors of key signaling pathways involved in cell proliferation and survival. The N-cyclohexyl group can enhance binding to hydrophobic pockets in target proteins, such as kinases.
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Antimicrobial and Antiparasitic Agents: The nitro group is a key pharmacophore in several antimicrobial and antiparasitic drugs.[3] This compound could be explored for its efficacy against a range of pathogens.
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Synthetic Intermediate: The presence of multiple reactive sites makes this molecule a versatile intermediate for the synthesis of more complex heterocyclic compounds with potential biological activities.[4] For instance, the nitro group can be reduced to an amine, which can then be used in cyclization reactions to form benzimidazoles or other fused ring systems.[5]
Hypothetical Mechanism of Action: Kinase Inhibition
Many N-substituted anilines are known to be kinase inhibitors. The aniline core can act as a hinge-binder in the ATP-binding pocket of kinases. The cyclohexyl and substituted phenyl rings can extend into hydrophobic regions of the enzyme, contributing to binding affinity and selectivity.
Caption: Hypothetical binding mode of the title compound in a kinase active site.
Safety and Handling
While specific toxicity data for 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is unavailable, the safety precautions should be based on the known hazards of structurally similar compounds, such as other bromo- and nitroanilines.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Toxicology: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[6]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline represents a promising, albeit underexplored, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties offer a starting point for further investigation. The diverse biological activities associated with its structural motifs suggest that this compound could be a valuable tool for researchers in medicinal chemistry and drug development. It is our hope that this technical guide will stimulate further research into this and related novel compounds.
References
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